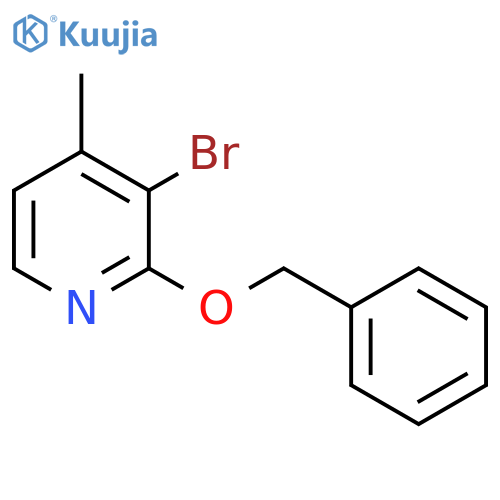Cas no 882679-43-8 (2-(benzyloxy)-3-broMo-4-Methylpyridine)

882679-43-8 structure
商品名:2-(benzyloxy)-3-broMo-4-Methylpyridine
CAS番号:882679-43-8
MF:C13H12BrNO
メガワット:278.14448261261
CID:3031057
2-(benzyloxy)-3-broMo-4-Methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-(benzyloxy)-3-broMo-4-Methylpyridine
- Pyridine, 3-bromo-4-methyl-2-(phenylmethoxy)-
-
- インチ: 1S/C13H12BrNO/c1-10-7-8-15-13(12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
- InChIKey: SXAJTZDHMRDGSI-UHFFFAOYSA-N
- ほほえんだ: C1(OCC2=CC=CC=C2)=NC=CC(C)=C1Br
2-(benzyloxy)-3-broMo-4-Methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4541553-0.25g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95.0% | 0.25g |
$418.0 | 2025-03-15 | |
| Enamine | EN300-4541553-2.5g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 | |
| Enamine | EN300-4541553-0.5g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95.0% | 0.5g |
$656.0 | 2025-03-15 | |
| Enamine | EN300-4541553-1.0g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
| 1PlusChem | 1P028L9S-1g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95% | 1g |
$1103.00 | 2024-04-20 | |
| 1PlusChem | 1P028L9S-2.5g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95% | 2.5g |
$2102.00 | 2024-04-20 | |
| Aaron | AR028LI4-500mg |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95% | 500mg |
$927.00 | 2025-02-16 | |
| Aaron | AR028LI4-250mg |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95% | 250mg |
$600.00 | 2025-02-16 | |
| Aaron | AR028LI4-10g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95% | 10g |
$5006.00 | 2023-12-15 | |
| Enamine | EN300-4541553-10.0g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 |
2-(benzyloxy)-3-broMo-4-Methylpyridine 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
882679-43-8 (2-(benzyloxy)-3-broMo-4-Methylpyridine) 関連製品
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
